REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([S:8][CH2:9][C:10]2[CH:19]=[CH:18][C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:11]=2)[N:5]=[C:4]([C:20]#[N:21])[CH:3]=1.C1COCC1.[NH4+:27].[OH-]>C(OCC)(=O)C>[NH2:27][C:2]1[N:7]=[C:6]([S:8][CH2:9][C:10]2[CH:19]=[CH:18][C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:11]=2)[N:5]=[C:4]([C:20]#[N:21])[CH:3]=1 |f:1.2.3|
|
Name
|
6-chloro-2-(2-naphthylmethyl)thio-4-pyrimidine carbonitrile
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Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC(=N1)SCC1=CC2=CC=CC=C2C=C1)C#N
|
Name
|
THF NH4OH
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.[NH4+].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC(=NC(=N1)SCC1=CC2=CC=CC=C2C=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |